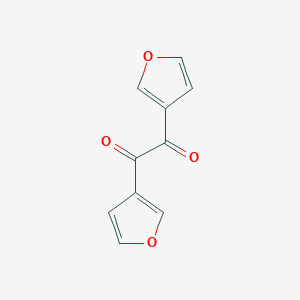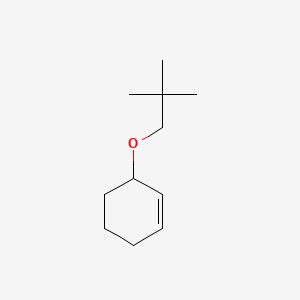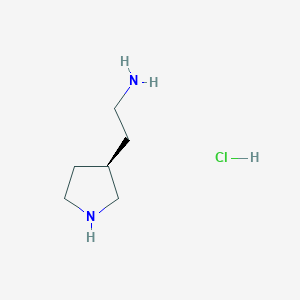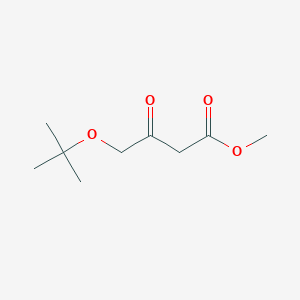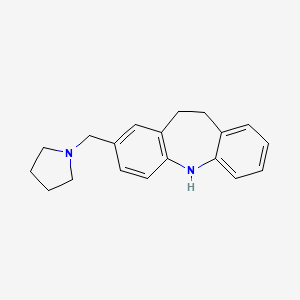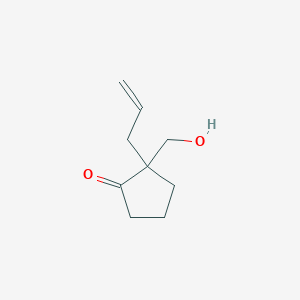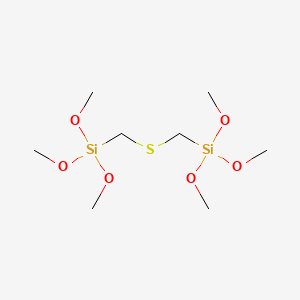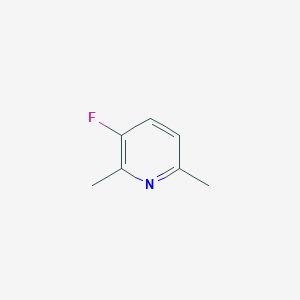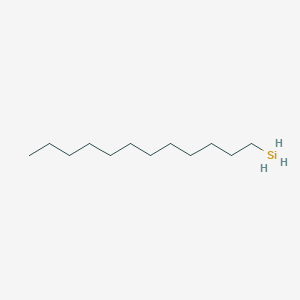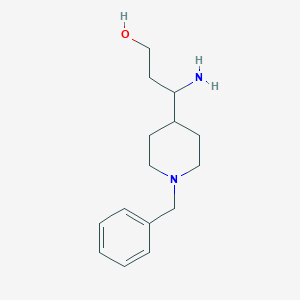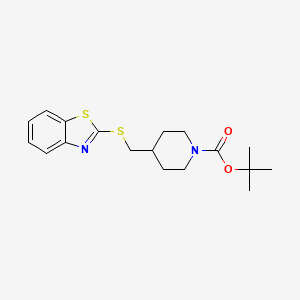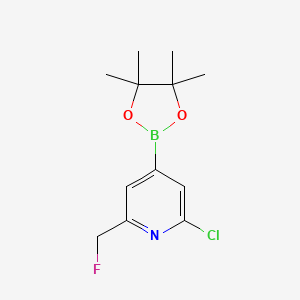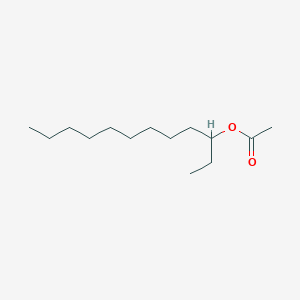
3-Acetoxydodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetoxydodecane, also known as dodecan-3-yl acetate, is an organic compound with the molecular formula C14H28O2. It is an ester derived from the reaction of dodecanol and acetic acid. This compound is characterized by its pleasant odor and is often used in the fragrance industry. Its chemical structure consists of a twelve-carbon chain with an acetate group attached to the third carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Acetoxydodecane can be synthesized through the esterification of dodecanol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of dodecanol to this compound. The reaction can be represented as follows:
C12H25OH+CH3COOH→C12H25OCOCH3+H2O
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of dodecanol with acetic acid in the presence of an acid catalyst. The reaction mixture is continuously distilled to remove water, which drives the reaction towards the formation of the ester. The final product is then purified through distillation to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-Acetoxydodecane undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to yield dodecanol and acetic acid.
Oxidation: Oxidation of this compound can lead to the formation of dodecanoic acid and acetic acid.
Substitution: The acetate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as ammonia or amines under mild conditions.
Major Products Formed:
Hydrolysis: Dodecanol and acetic acid.
Oxidation: Dodecanoic acid and acetic acid.
Substitution: Various substituted dodecanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Acetoxydodecane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential pheromonal activity in insects.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the fragrance industry for its pleasant odor and as a flavoring agent in food products.
Mecanismo De Acción
The mechanism of action of 3-acetoxydodecane involves its interaction with specific molecular targets. In biological systems, it may act as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death.
Comparación Con Compuestos Similares
3-Acetoxydodecane can be compared with other similar compounds such as:
3-Acetoxydecane: Similar structure but with a ten-carbon chain.
3-Acetoxyhexadecane: Similar structure but with a sixteen-carbon chain.
3-Acetoxyoctane: Similar structure but with an eight-carbon chain.
Uniqueness: this compound is unique due to its specific chain length and the position of the acetate group, which imparts distinct physicochemical properties and biological activities compared to its analogs.
Propiedades
Número CAS |
60826-26-8 |
|---|---|
Fórmula molecular |
C14H28O2 |
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
dodecan-3-yl acetate |
InChI |
InChI=1S/C14H28O2/c1-4-6-7-8-9-10-11-12-14(5-2)16-13(3)15/h14H,4-12H2,1-3H3 |
Clave InChI |
UFPTVIVEVKFJOF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(CC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


